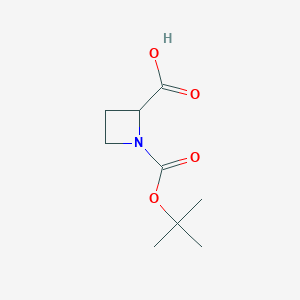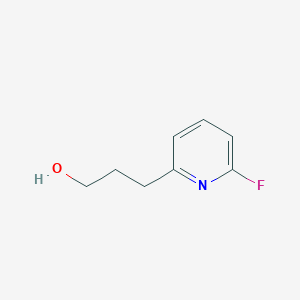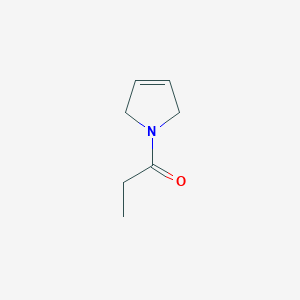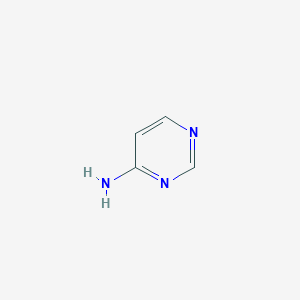
Diethyl (4-chloro-2-nitroanilino)methylphosphonate
Übersicht
Beschreibung
Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Wirkmechanismus
Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, this compound disrupts cellular signaling pathways and can lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In immune cells, this compound has been shown to modulate cytokine production and cell activation. In neurons, this compound has been shown to affect synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. This compound is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using this compound is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, this compound could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, this compound has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, this compound has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.
Eigenschaften
CAS-Nummer |
193698-88-3 |
|---|---|
Molekularformel |
C11H16ClN2O5P |
Molekulargewicht |
322.68 g/mol |
IUPAC-Name |
4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QLWBKMAVIJATAE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Kanonische SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Synonyme |
DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)




![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)



